2-(3-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid
Overview
Description
2-(3-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a hydroxyphenyl group at the 2-position, a methyl group at the 6-position, and a carboxylic acid group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of 3-hydroxybenzaldehyde with 2-amino-6-methylbenzoic acid under acidic conditions to form the quinoline core. The reaction typically requires a catalyst such as polyphosphoric acid (PPA) and is carried out at elevated temperatures.
Another approach involves the cyclization of 3-hydroxyphenylacetic acid with 2-amino-6-methylbenzoic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3). This method also requires heating to facilitate the formation of the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
2-(3-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the quinoline core can intercalate into DNA, disrupting its function. Additionally, the compound may inhibit enzymes involved in critical cellular processes, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: Lacks the hydroxy and methyl groups, resulting in different biological activities.
6-Methylquinoline-4-carboxylic acid: Lacks the hydroxyphenyl group, affecting its interaction with biological targets.
2-(3-Hydroxyphenyl)quinoline-4-carboxylic acid: Lacks the methyl group, altering its chemical properties.
Uniqueness
2-(3-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid is unique due to the presence of both the hydroxyphenyl and methyl groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its ability to interact with biological targets and improve its solubility and stability.
Properties
IUPAC Name |
2-(3-hydroxyphenyl)-6-methylquinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-10-5-6-15-13(7-10)14(17(20)21)9-16(18-15)11-3-2-4-12(19)8-11/h2-9,19H,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSROLMPDPXBJPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC(=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397453 | |
Record name | 2-(3-hydroxyphenyl)-6-methylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
669740-21-0 | |
Record name | 2-(3-hydroxyphenyl)-6-methylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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